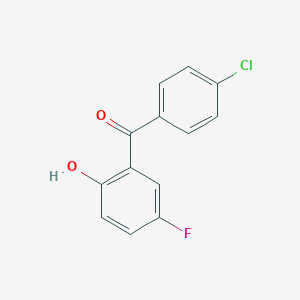

4'-Chloro-5-fluoro-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQWBCUAWOLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211476 | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62433-26-5 | |

| Record name | (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62433-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-5-fluoro-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone: Properties, Applications, and Protocols

Executive Summary: This document provides an in-depth technical analysis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated aromatic ketone of significant interest in industrial and pharmaceutical research. We will explore its core chemical and physical properties, outline a representative synthetic pathway with mechanistic insights, detail its primary applications as a UV absorber and a synthetic intermediate, and provide standardized protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile compound.

Introduction and Molecular Overview

This compound, with the CAS Number 62433-26-5, is a polysubstituted benzophenone.[1][2][3][4] Its structure, featuring a hydroxyl group ortho to the carbonyl bridge and halogen substitutions on both phenyl rings, is fundamental to its chemical behavior and utility. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen imparts significant photostability, making it an effective absorber of ultraviolet (UV) radiation. This property is paramount to its application as a photostabilizer in various materials.[2][5] Furthermore, its reactive sites make it a valuable building block in organic synthesis, particularly as an intermediate for more complex molecules in pharmaceutical development.[2][5]

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is essential for its application and quality control. Its physical and spectroscopic data provide a definitive fingerprint for identification and purity assessment.

Core Physical Properties

The fundamental physical properties are summarized below. The compound typically appears as a crystalline powder with a color ranging from white to light yellow-green.[2] Its melting point is sharp and well-defined, consistent with a pure substance.

| Property | Value | Source(s) |

| CAS Number | 62433-26-5 | [1][3] |

| Molecular Formula | C₁₃H₈ClFO₂ | [1][2][3] |

| Molecular Weight | 250.65 g/mol | [1][2][3] |

| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | [3] |

| Appearance | White to yellow to green powder/crystal | [2] |

| Melting Point | 66 - 70 °C | [2] |

| Purity (Typical) | ≥97% (GC) | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the molecular structure and is a cornerstone of quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms, respectively. The chemical shifts and coupling constants provide unequivocal evidence of the substitution pattern on the aromatic rings.[3][6]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of 250.65 g/mol and provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band is typically observed for the hydroxyl (-OH) group, while a strong, sharp peak indicates the carbonyl (C=O) group.[3]

Synthesis and Mechanistic Insights

The most logical and widely practiced method for synthesizing benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct and efficient route to constructing the diaryl ketone framework.

Proposed Synthetic Workflow

The synthesis involves the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Causality

The choice of the Friedel-Crafts acylation is dictated by its efficiency. The Lewis acid, AlCl₃, coordinates with the 4-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. The hydroxyl group of 4-fluorophenol is a strong ortho-, para-director. The acylation occurs predominantly at the ortho position due to the directing effect of the hydroxyl group, which outweighs the deactivating effect of the fluorine atom.

Experimental Protocol: Synthesis

This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the suspension. Following this, add 4-fluorophenol (1.1 equivalents) dissolved in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Validation: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.

Key Applications in Research and Industry

The unique structure of this compound underpins its use in several high-value applications.

-

UV Absorption and Photostabilization: As a hydroxybenzophenone, it is an excellent UV absorber. It is incorporated into cosmetics, sunscreens, plastics, and coatings to protect materials from photodegradation caused by UV light.[2][5][7] The absorbed energy is safely dissipated as heat through a reversible keto-enol tautomerization process, preventing the generation of harmful free radicals.

-

Pharmaceutical Intermediate: This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents. Its structure is found within molecules investigated for a range of therapeutic activities. It is also known as a related compound or impurity in the synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[8][9]

-

Material Science: In the polymer industry, it functions as a photostabilizer, enhancing the durability and lifespan of plastics exposed to sunlight.[5][7]

Analytical Methodologies

Purity assessment is crucial for ensuring product quality and performance. Gas Chromatography (GC) is a standard method for this purpose.

Protocol: Purity Analysis by Gas Chromatography (GC)

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent like acetone or ethyl acetate to prepare a 1 mg/mL solution.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperatures: Injector at 250 °C, Detector at 300 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with that of a certified reference standard.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazards:[3][10]

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Safe Handling and PPE

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[10]

-

Avoid generating dust.[10]

-

Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles.[10]

-

After handling, wash hands thoroughly.[11]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[10][12]

References

-

This compound. StruChem. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

4-Chloro-4-Hydroxy Benzophenone. Sihauli Chemicals Private Limited. [Link]

-

4'-Chloro-2-hydroxybenzophenone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound(62433-26-5) 1H NMR spectrum [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Chloro-4-Hydroxy Benzophenone - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 9. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and the pharmaceutical industry. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol based on the Friedel-Crafts acylation, and explores its established and potential applications, particularly as a versatile synthetic intermediate in drug discovery. Furthermore, this guide discusses the compound's potential biological activities, drawing parallels with the broader class of substituted benzophenones known for their anti-inflammatory and kinase-inhibiting properties. Detailed analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented alongside a thorough discussion of safety and handling protocols. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction: The Versatility of a Substituted Benzophenone

This compound is a polysubstituted aromatic ketone that has garnered interest in various scientific and industrial domains. Its chemical architecture, featuring a benzophenone core with chloro, fluoro, and hydroxyl substitutions, imparts a unique combination of reactivity and functionality. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1][2] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this compound a subject of interest in drug discovery programs.[2] This guide aims to provide an in-depth technical understanding of this compound, from its synthesis to its potential applications, to empower researchers in their scientific endeavors.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62433-26-5 | [3][4] |

| Molecular Formula | C₁₃H₈ClFO₂ | [3][5] |

| Molecular Weight | 250.65 g/mol | [3][5] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 66 - 70 °C | [1] |

| Purity | ≥97% (GC) | [1] |

| IUPAC Name | (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone | [3] |

| Synonyms | 2-(4-chlorobenzoyl)-4-fluorophenol | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable method for the synthesis of benzophenones and their derivatives is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Reaction Principle

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 4-fluorophenol with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The hydroxyl group of 4-fluorophenol directs the incoming acyl group to the ortho position.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenol

-

4-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

-

Substrate Addition: Dissolve 4-fluorophenol in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.

-

Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by washing with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Reaction Mechanism Workflow

Caption: Friedel-Crafts Acylation Workflow.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of substituted benzophenones has shown significant promise in medicinal chemistry.[2]

Inhibition of the MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Several substituted benzophenone derivatives have been identified as inhibitors of this pathway, suggesting that this compound could potentially exhibit similar activity. The chloro and fluoro substituents may enhance binding affinity to target proteins within this cascade.

Anti-inflammatory Properties

Benzophenone scaffolds are present in a number of compounds with demonstrated anti-inflammatory effects.[2][9] The anti-inflammatory action of these compounds is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The structural features of this compound make it a candidate for investigation as a potential anti-inflammatory agent.

Caption: Hypothesized Mechanism of Action.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules.[1][2]

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound offers several reactive sites for further chemical modification.[1] The hydroxyl group can be alkylated or acylated, the aromatic rings can undergo further substitution reactions, and the ketone functionality can be reduced or transformed into other functional groups. This versatility allows for the construction of diverse molecular scaffolds for screening in drug discovery programs, particularly in the development of kinase inhibitors and anti-inflammatory agents.

UV Absorber

Benzophenone and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, which has led to their widespread use in sunscreens and as photostabilizers in polymers.[1] this compound shares this property and can be utilized in formulations requiring UV protection.[1]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing and -donating effects of the substituents. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons bearing the halogen and hydroxyl groups.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and C-H and C=C stretching vibrations of the aromatic rings.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both industrial and academic research settings. Its utility as a synthetic intermediate, particularly in the field of medicinal chemistry, is noteworthy. While further research is needed to fully elucidate its specific biological activities, the existing knowledge on substituted benzophenones provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and is intended to serve as a foundational resource for scientists and researchers working with this compound.

References

- Khan, I., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(45), 25556-25579.

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. 4'-Chloro-2-hydroxybenzophenone. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

-

Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link]

-

SpectraBase. 4'-Chloro-2-hydroxybenzophenone. Available from: [Link]

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available from: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

-

PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Available from: [Link]

-

YouTube. Friedel-Crafts Acylation. (2018). Available from: [Link]

-

SlideShare. Friedel crafts acylation. Available from: [Link]

- Google Patents. Process for the preparation of 4-hydroxybenzophenones.

-

University of Wisconsin-Madison. NMR Spectroscopy. (2020). Available from: [Link]

-

PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. Available from: [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. Friedel crafts acylation | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound(62433-26-5) 1H NMR [m.chemicalbook.com]

4'-Chloro-5-fluoro-2-hydroxybenzophenone molecular structure

An In-depth Technical Guide to the Molecular Structure of 4'-Chloro-5-fluoro-2-hydroxybenzophenone

Executive Summary: This guide provides a comprehensive technical overview of this compound, a substituted benzophenone of significant interest in pharmaceutical and materials science. We delve into its core molecular architecture, explore the spectroscopic signatures that define its identity, and present a representative synthetic pathway. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its properties and experimental protocols. Key physicochemical data, spectroscopic characteristics, and a validated synthesis workflow are detailed, underpinned by authoritative references to ensure scientific integrity.

Benzophenones are a class of diaryl ketones that represent a ubiquitous and versatile scaffold in chemistry. Their intrinsic properties, including the ability to absorb ultraviolet (UV) radiation and their chemical stability, have led to their widespread use as photostabilizers and UV filters in cosmetics and polymers. Beyond materials science, the benzophenone framework is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.

This compound (CFHB) is a specific derivative that combines several key functional groups, making it a valuable intermediate and research compound. The presence of halogen atoms (chlorine and fluorine) and a hydroxyl group on the diaryl ketone core significantly modulates its electronic properties, reactivity, and potential for intermolecular interactions. This guide elucidates the molecular structure of CFHB, providing the foundational knowledge necessary for its application in drug discovery, chemical synthesis, and materials development.

Molecular Structure and Physicochemical Properties

The molecular structure of CFHB, with IUPAC name (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone, is the cornerstone of its chemical behavior. The molecule consists of two phenyl rings linked by a central carbonyl group (ketone). One ring is substituted with a chlorine atom at the para-position (C4'), while the other ring is substituted with a fluorine atom at the meta-position relative to the carbonyl (C5) and a hydroxyl group at the ortho-position (C2).

The ortho-hydroxyl group is of particular importance as it can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction influences the planarity of the molecule and significantly affects its spectroscopic properties, particularly its UV absorption profile and the chemical shift of the hydroxyl proton in NMR spectroscopy.

Molecular Diagram

The 2D structure with standardized atom numbering is presented below.

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of CFHB are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | (4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |

| CAS Number | 62433-26-5 | |

| Molecular Formula | C₁₃H₈ClFO₂ | |

| Molecular Weight | 250.65 g/mol | |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 66 - 70 °C | |

| InChIKey | AYBQWBCUAWOLCT-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of CFHB. The following sections detail the expected spectral features based on its constituent functional groups and overall architecture.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms. For CFHB, the aromatic region (typically 6.5-8.0 ppm) will show complex splitting patterns due to the protons on both phenyl rings. The hydroxyl proton is expected to appear significantly downfield (>10 ppm) due to the strong intramolecular hydrogen bonding with the carbonyl oxygen, which deshields it.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which is expected in the highly deshielded region of 190-200 ppm. The carbon atoms bonded to electronegative substituents (O, F, Cl) will also have characteristic chemical shifts. The carbon bearing the hydroxyl group (C2) and the fluorine-bearing carbon (C5) will show distinct shifts, with the latter likely exhibiting coupling with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ for the intramolecularly hydrogen-bonded hydroxyl group. This is significantly broader and shifted to a lower wavenumber compared to a free O-H stretch.

-

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl group is expected around 1620-1650 cm⁻¹. The exact position is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the phenyl rings and the intramolecular hydrogen bond.

-

C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z ≈ 250. A characteristic isotopic pattern (M+2 peak) with an intensity of about one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

-

Key Fragments: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to benzoyl-type cations. Expected fragments would include ions corresponding to [C₇H₄ClO]⁺ (m/z 139/141) and [C₆H₄FO₂]⁺ (m/z 127).

Synthesis Methodology: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. For CFHB, this translates to the acylation of 4-fluorophenol with 4-chlorobenzoyl chloride.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the 4-chlorobenzoyl chloride. It coordinates with the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich 4-fluorophenol ring.

-

Solvent: An inert solvent like dichloromethane or 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent side reactions, then allowed to proceed at room temperature.

-

Workup: An acidic aqueous workup is necessary to quench the reaction, decompose the aluminum chloride complex, and protonate the resulting phenoxide to yield the final hydroxyl product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of CFHB via Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

Nucleophile Addition: Dissolve 4-fluorophenol (1.0 eq) in dry 1,2-dichloroethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 1,2-dichloroethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications and Research Significance

The unique combination of functional groups in CFHB makes it a compound of considerable interest in several fields.

-

UV Absorption and Photostability: Like many hydroxybenzophenones, CFHB is an effective UV absorber. The intramolecular hydrogen bond facilitates a process called excited-state intramolecular proton transfer (ESIPT), which allows the molecule to dissipate harmful UV energy as harmless heat, thereby protecting materials and formulations from photodegradation. This makes it a valuable component in sunscreens, cosmetics, and as a photostabilizer for polymers and coatings.

-

Pharmaceutical Intermediate: The benzophenone scaffold is a key pharmacophore in many bioactive molecules. CFHB serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The chlorine, fluorine, and hydroxyl groups provide multiple reaction sites for further chemical modification, enabling the development of new drug candidates with tailored properties, potentially for anti-inflammatory or other therapeutic applications.

-

Material Science: In material science, CFHB can be incorporated into polymers to enhance their longevity and resistance to weathering and UV-induced degradation.

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a multifunctional chemical compound whose value is derived directly from its distinct molecular architecture. The interplay between its diaryl ketone core, halogen substituents, and the crucial ortho-hydroxyl group defines its physicochemical properties, spectroscopic identity, and reactivity. A thorough understanding of this structure, confirmed through robust spectroscopic methods and accessible via well-established synthetic routes like the Friedel-Crafts acylation, empowers researchers to effectively utilize CFHB as a high-performance UV stabilizer and a versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. M. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23655-23685.

- PubChem. (n.d.). This compound.

An In-depth Technical Guide to the Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4'-Chloro-5-fluoro-2-hydroxybenzophenone, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, detailed experimental protocols, and critical process considerations. We will explore the primary synthetic routes, focusing on the Friedel-Crafts acylation and the Fries rearrangement, while providing insights into the mechanistic underpinnings and optimization strategies.

Introduction: Significance of this compound

This compound is a substituted aromatic ketone with a molecular formula of C₁₃H₈ClFO₂.[2][3] Its structure, featuring a chlorinated phenyl ring and a fluorinated, hydroxylated phenyl ring, imparts unique physicochemical properties that make it a valuable building block in organic synthesis. The presence of the hydroxyl group ortho to the carbonyl is crucial for its activity in many applications, including its use as a UV absorber and as a precursor for biologically active molecules.[1] The halogen substituents, chlorine and fluorine, can significantly influence the electronic properties and metabolic stability of derivative compounds, making this molecule a sought-after intermediate in medicinal chemistry.

Primary Synthetic Pathways

The synthesis of this compound can be principally achieved through two well-established synthetic strategies: the Friedel-Crafts acylation and the Fries rearrangement. The choice between these pathways often depends on the availability of starting materials, desired yield and purity, and scalability.

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of aryl ketones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, this would involve the reaction of 4-fluorophenol with 4-chlorobenzoyl chloride.

Mechanism:

The reaction is initiated by the activation of the acylating agent, 4-chlorobenzoyl chloride, by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[4] The electron-rich 4-fluorophenol then acts as the nucleophile, attacking the acylium ion. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions. Due to the steric hindrance at the position ortho to the fluorine, the acylation is expected to occur predominantly at the position ortho to the hydroxyl group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

Caption: Friedel-Crafts Acylation Pathway.

Fries Rearrangement: An Alternative Route

The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones.[6][7][8] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho- and para-acyl phenols, catalyzed by a Lewis acid.[8] For the synthesis of our target molecule, this pathway would begin with the esterification of 4-fluorophenol with 4-chlorobenzoyl chloride to form 4-fluorophenyl 4-chlorobenzoate, followed by the Lewis acid-catalyzed rearrangement.

Mechanism:

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[8] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to generate an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the aromatic ring of the phenoxide at the ortho and para positions. The product distribution between the ortho and para isomers can often be controlled by reaction conditions such as temperature and solvent.[8] Lower temperatures generally favor the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control), which is stabilized by the formation of a chelate with the aluminum catalyst.[8]

Caption: Fries Rearrangement Pathway.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the Friedel-Crafts acylation pathway.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

4-Chlorobenzoyl chloride[13]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene for recrystallization

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride with stirring, under an inert atmosphere. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of 4-fluorophenol in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0-5 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes. Subsequently, a solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition of 4-chlorobenzoyl chloride, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and separates the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with dilute hydrochloric acid, water, a dilute sodium hydroxide solution (to remove any unreacted phenol), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Data Summary and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₈ClFO₂[2][3] |

| Molecular Weight | 250.65 g/mol [2][3] |

| Appearance | White to yellow crystalline solid[1][14] |

| Melting Point | 66-70 °C[1][14] |

| ¹H NMR | Spectral data should be consistent with the proposed structure.[15] |

| ¹³C NMR | Spectral data should be consistent with the proposed structure. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Purity (by HPLC) | ≥98%[16] |

Causality and Experimental Choices

-

Choice of Lewis Acid: Aluminum chloride is a highly effective and commonly used Lewis acid for Friedel-Crafts reactions due to its strong ability to generate the acylium ion.[4] However, its hygroscopic nature necessitates anhydrous conditions. Alternative Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes with milder reaction conditions.[17]

-

Solvent Selection: Dichloromethane is a common solvent for Friedel-Crafts acylations as it is relatively inert and effectively dissolves the reactants and intermediates. Other non-polar solvents like carbon disulfide or nitrobenzene can also be used, but their toxicity and reactivity profiles must be considered.

-

Temperature Control: Maintaining a low temperature during the initial addition of reagents is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent heating to reflux drives the reaction to completion.

-

Work-up Procedure: The acidic work-up is essential to decompose the aluminum chloride-ketone complex and liberate the final product. The subsequent base wash is critical for removing unreacted phenolic starting material, which can co-crystallize with the product and reduce its purity.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, with Friedel-Crafts acylation being a direct and efficient route. This guide provides a robust framework for its preparation, emphasizing the mechanistic understanding and practical considerations necessary for successful synthesis. The insights into reaction optimization and the detailed experimental protocol are intended to empower researchers in their pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

-

Ali, M. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33793-33825. Retrieved from [Link]

-

International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). A Novel and an Efficient Method for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound | 62433-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. This compound(62433-26-5) 1H NMR spectrum [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. ijraset.com [ijraset.com]

Friedel-Crafts acylation for 4'-Chloro-5-fluoro-2-hydroxybenzophenone

An In-depth Technical Guide to the Synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone via Friedel-Crafts Acylation

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis of this compound, a pivotal chemical intermediate in pharmaceuticals, polymer science, and cosmetic formulations as a UV absorber.[1] We will dissect the primary synthetic route, the Friedel-Crafts acylation, offering a deep dive into its mechanistic underpinnings, the rationale behind critical process parameters, and a field-proven experimental protocol. The guide addresses common challenges associated with the acylation of phenolic substrates, such as competitive O-acylation and catalyst deactivation, providing actionable insights for researchers and process chemists to optimize yield and purity.

Introduction: The Significance of this compound

This compound (CAS No: 62433-26-5) is a substituted aromatic ketone of significant industrial value.[1][2] Its molecular structure, featuring a hydroxyl group ortho to the carbonyl bridge and halogen substituents on both phenyl rings, imparts excellent photostability and UV absorption properties.[1] These characteristics make it an indispensable component in:

-

Pharmaceutical Development: As a key building block for synthesizing novel active pharmaceutical ingredients (APIs).[1]

-

Polymer Industry: Employed as a photostabilizer to enhance the durability and prevent UV-induced degradation of plastics.[1]

-

Cosmetics and Sunscreens: Utilized as a broad-spectrum UV filter, protecting against harmful radiation.[1]

Given its utility, robust and scalable synthesis of this molecule is a critical objective for organic chemists. The Friedel-Crafts acylation stands as a cornerstone reaction for its preparation.

The Synthetic Challenge: Direct Acylation of Phenolic Substrates

The direct Friedel-Crafts acylation of a phenol, in this case, 4-fluorophenol, presents a classic chemical conundrum. Phenols are bidentate nucleophiles, capable of reacting at two distinct positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[3]

-

C-Acylation: The desired pathway, leading to the formation of a hydroxyaryl ketone through electrophilic aromatic substitution.

-

O-Acylation: A competing reaction that forms a phenolic ester. This ester can, however, be converted to the desired product via a subsequent Fries Rearrangement.[3][4]

Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring, often leading to poor yields.[3] Overcoming these hurdles requires careful control of stoichiometry and reaction conditions.

The Core Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism proceeds through several distinct steps, which are crucial to understand for process optimization.[5][6]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent, 4-chlorobenzoyl chloride. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic, resonance-stabilized acylium ion (C₇H₄ClO⁺).[6]

-

Electrophilic Attack: The electron-rich ring of 4-fluorophenol attacks the acylium ion. The hydroxyl group is a powerful ortho-, para-directing activator, making the positions ortho and para to it the most nucleophilic. The desired product requires acylation at the ortho position.

-

Restoration of Aromaticity: The resulting intermediate, a cyclohexadienyl cation, is deprotonated to restore the aromaticity of the ring. This step regenerates the Lewis acid catalyst and produces HCl.[5]

A critical aspect of this reaction is that the product, a hydroxybenzophenone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst must be used, as it is not truly catalytic in this context.[4][7] The final product is liberated from this complex during aqueous workup.

Visualizing the Mechanism

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust method for the synthesis, emphasizing safety and control over reaction parameters.

Reagent & Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |

| 4-Fluorophenol | 112.11 | 0.10 | 11.21 g | Substrate |

| 4-Chlorobenzoyl chloride | 175.01 | 0.11 | 19.25 g (13.1 mL) | Acylating Agent[8] |

| Aluminum Chloride (Anhydrous) | 133.34 | 0.25 | 33.34 g | Lewis Acid Catalyst |

| o-Dichlorobenzene (ODCB) | 147.00 | - | 200 mL | Anhydrous Solvent |

| 5M Hydrochloric Acid | - | - | 250 mL | For Quenching |

| Toluene | - | - | 150 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate | - | - | 100 mL | For Washing |

| Anhydrous Magnesium Sulfate | - | - | - | Drying Agent |

| Three-neck round-bottom flask (500 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath. |

Procedure

-

Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents.[9] The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: To the flask, add anhydrous aluminum chloride (33.34 g). Carefully add o-dichlorobenzene (100 mL) via the dropping funnel. Stir the suspension.

-

Substrate Addition: Dissolve 4-fluorophenol (11.21 g) in o-dichlorobenzene (50 mL) and add this solution to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 25-30°C.

-

Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (19.25 g) in o-dichlorobenzene (50 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over approximately 1-2 hours. An exothermic reaction will occur; use an ice bath as needed to maintain the temperature between 30-35°C.[10]

-

Reaction Progression: After the addition is complete, slowly heat the reaction mass to 85-90°C and maintain this temperature for 10-12 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[10]

-

Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice-cold solution of 5M hydrochloric acid (250 mL). Very slowly and carefully, pour the reaction mixture into the stirred HCl solution to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic and gas-evolving step and must be performed in a well-ventilated fume hood.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (ODCB) contains the product. Separate the layers and extract the aqueous layer with toluene (2 x 75 mL). Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with water (100 mL) and saturated sodium bicarbonate solution (100 mL) to remove any residual 4-chlorobenzoic acid.[9] Finally, wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white to pale yellow crystalline solid.[11]

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Friedel-Crafts acylation provides a direct and effective, though mechanistically nuanced, route to this compound. Success hinges on a thorough understanding of the challenges posed by phenolic substrates and the meticulous control of experimental variables. Key to a high-yielding process is the use of anhydrous conditions to prevent reagent hydrolysis, a stoichiometric excess of the Lewis acid catalyst to overcome product complexation, and careful temperature management to control reaction rate and selectivity. The protocol and insights provided herein offer a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this valuable compound.

References

-

J-Stage. (n.d.). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Elsevier. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. ScienceDirect. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. Retrieved from [Link]

-

LinkedIn. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

- Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

-

Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]

-

IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.

-

Reddit. (2025). 4-fluorobenzoyl chloride formation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H8ClFO2 | CID 112841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 11. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Chloro-5-fluoro-2-hydroxybenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Chloro-5-fluoro-2-hydroxybenzophenone is a polysubstituted aromatic ketone with significant utility as a synthetic intermediate in pharmaceutical development and as a functional component in material science, notably in UV absorption applications. A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its physicochemical behavior. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We present not only the expected spectral data but also the underlying chemical principles and field-proven experimental protocols, offering a comprehensive resource for scientists engaged in the characterization of complex organic molecules.

Introduction: The Molecule of Interest

This compound (CAS: 62433-26-5) is a molecule defined by a benzophenone core functionalized with three distinct substituents: a hydroxyl group, a fluorine atom, and a chlorine atom. Its chemical structure presents a fascinating case study for spectroscopic analysis, as each functional group imparts a unique and predictable influence on the spectral output.

Key Molecular Features:

-

Molecular Formula: C₁₃H₈ClFO₂[1]

-

Molecular Weight: 250.65 g/mol [1]

-

Core Structure: A ketone bridge linking two phenyl rings.

-

Ring A (Hydroxyphenyl Ring): Substituted with a hydroxyl group at the C2 position and a fluorine atom at the C5 position. The ortho-hydroxyl group is capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen.

-

Ring B (Chlorophenyl Ring): Substituted with a chlorine atom at the C4' position.

The strategic placement of these groups, particularly the intramolecular hydrogen bond, is a critical determinant of the molecule's spectroscopic and chemical properties. This guide will systematically deconstruct the contribution of each feature to the overall spectroscopic profile.

Diagram: Molecular Structure and Numbering Scheme

The following diagram illustrates the IUPAC numbering scheme used for spectral assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

Expertise in Action: The NMR Protocol

A high-quality spectrum is contingent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate and paramagnetic impurities, which can degrade spectral resolution.[2]

Step-by-Step Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.[2] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolution: Gently swirl the vial to ensure the compound is fully dissolved.

-

Filtration: To remove any microparticulates, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, 5 mm NMR tube. This step is critical for achieving sharp, well-resolved peaks.

-

Sample Depth: Ensure the final sample height in the tube is approximately 4-5 cm (0.6-0.7 mL).[4] Incorrect sample depth is a common cause of poor magnetic field shimming and distorted peak shapes.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[3]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting). For this molecule, we expect to see signals exclusively in the aromatic region (approx. 6.5-8.0 ppm) and a highly deshielded signal for the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |

| OH (on C2) | 11.5 - 12.5 | singlet (broad) | - | 1H | The strong intramolecular H-bond to the carbonyl oxygen dramatically deshields this proton, shifting it far downfield. Its chemical exchange may be slow enough to appear as a sharp singlet, but it can also be broad. Data for similar 2-hydroxybenzophenones show this peak well above 10 ppm.[5][6] |

| H3 | 7.0 - 7.2 | doublet of doublets | JH3-H4 ≈ 9.0, JH3-F ≈ 4.5 | 1H | Ortho to the -OH group (shielding) and meta to the C=O group. It will be split by H4 (ortho coupling) and the fluorine atom (meta 4JH-F coupling). |

| H4 | 7.3 - 7.5 | doublet of doublets | JH4-H3 ≈ 9.0, JH4-H6 ≈ 3.0 | 1H | Ortho to the C=O group (deshielding) and meta to the -OH group. It is split by H3 (ortho coupling) and H6 (meta coupling). |

| H6 | 6.8 - 7.0 | doublet of doublets | JH6-F ≈ 9.0, JH6-H4 ≈ 3.0 | 1H | Ortho to the fluorine atom and ortho to the C=O group. It will show a large ortho H-F coupling and a smaller meta H-H coupling to H4. |

| H2', H6' | 7.6 - 7.8 | doublet | J ≈ 8.5 | 2H | These protons are ortho to the carbonyl group, which is strongly deshielding. They are chemically equivalent due to free rotation around the C(carbonyl)-C1' bond and appear as a doublet due to coupling with H3'/H5'. |

| H3', H5' | 7.4 - 7.6 | doublet | J ≈ 8.5 | 2H | These protons are ortho to the electron-withdrawing chlorine atom. They are equivalent and split by H2'/H6'. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to substituent effects and hybridization.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (C7) | 195 - 205 | Ketone carbonyl carbons are highly deshielded and typically appear in this region.[7] Conjugation and H-bonding may shift this slightly. |

| C2 (-OH) | 160 - 165 | The carbon directly attached to the phenolic oxygen is significantly deshielded. |

| C5 (-F) | 155 - 160 (d) | The carbon bonded to fluorine will be deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz). |

| C1 | 118 - 122 | This carbon is ortho to the -OH group and adjacent to the carbonyl-bearing carbon, leading to a complex shielding/deshielding effect. |

| C4' (-Cl) | 138 - 142 | The carbon bearing the chlorine atom is deshielded relative to an unsubstituted benzene ring. |

| C1' | 135 - 139 | This is the ipso-carbon of the chlorophenyl ring, attached to the carbonyl group. |

| C4 | 134 - 137 | This carbon is para to the hydroxyl group and meta to the fluorine. |

| C2', C6' | 130 - 133 | These carbons are ortho to the carbonyl-attachment point on Ring B. |

| C3', C5' | 128 - 130 | These carbons are meta to the carbonyl-attachment point and ortho to the chlorine. |

| C6 | 115 - 118 (d) | Ortho to the fluorine, this carbon will show a significant two-bond C-F coupling (²JC-F ≈ 20-25 Hz). |

| C3 | 112 - 115 (d) | Para to the fluorine, this carbon will show a smaller four-bond C-F coupling (⁴JC-F ≈ 3-5 Hz). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: The FT-IR Protocol

Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample, as it requires virtually no sample preparation and ensures excellent data reproducibility.[8]

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in isopropanol. Run the background scan to measure the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[10] Good contact is essential for a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[11][12]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with isopropanol and a soft tissue.

FT-IR Spectral Analysis

The IR spectrum of this molecule is dominated by features arising from the hydroxyl and carbonyl groups, as well as vibrations from the substituted aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3400 | O-H stretch | Broad, Medium | This very broad absorption, centered at a lower frequency than a free O-H (~3600 cm⁻¹), is definitive evidence of strong intramolecular hydrogen bonding between the C2-hydroxyl and the carbonyl oxygen.[13][14] |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl rings. |

| ~1630 - 1650 | C=O stretch | Strong, Sharp | The carbonyl stretch is significantly red-shifted (moved to lower frequency) from a typical aromatic ketone (~1690 cm⁻¹). This shift is caused by two factors: conjugation with the aromatic rings and, more importantly, the strong intramolecular hydrogen bond which weakens the C=O double bond character.[13] |

| 1550 - 1600 | Aromatic C=C stretch | Strong-Medium | Multiple sharp bands characteristic of the phenyl ring skeletal vibrations. |

| 1200 - 1250 | C-F stretch | Strong | The stretching vibration of the carbon-fluorine bond typically appears in this region. |

| 1080 - 1100 | C-Cl stretch | Strong | The stretching vibration for the carbon-chlorine bond. |

| 700 - 900 | Aromatic C-H bend | Strong | Out-of-plane bending ("wagging") vibrations. The specific pattern can give clues about the substitution pattern on the rings. |

Diagram: Spectroscopic Analysis Workflow

This workflow outlines the logical process for comprehensive characterization.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for a volatile and thermally stable compound like this.[15]

Expertise in Action: The GC-MS Protocol

The protocol aims to separate the analyte from any impurities via GC before introducing it into the mass spectrometer for ionization and analysis.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation Setup:

-

GC: Use a standard capillary column (e.g., HP-5MS).

-

Injector: Set to 250-280 °C in splitless or split mode.

-

Oven Program: A typical program would start at ~150 °C, hold for 1 minute, then ramp at 15-20 °C/min to 300 °C and hold for 5 minutes.[15][16]

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-